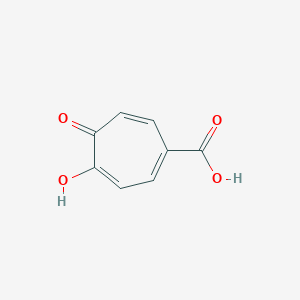
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with a butan-2-yl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Cyclohexadiene Ring: The cyclohexadiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using butan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: More saturated cyclohexane derivatives.
Substitution Products: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yl)-5-hydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
2-(Butan-2-yl)-5-ethoxycyclohexa-2,5-diene-1,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.
2-(Butan-2-yl)-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(Butan-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione imparts unique chemical properties, such as increased electron density and potential for specific interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
CAS No. |
55137-04-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-butan-2-yl-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O3/c1-4-7(2)8-5-10(13)11(14-3)6-9(8)12/h5-7H,4H2,1-3H3 |
InChI Key |
SPXABSDGEHQLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=O)C(=CC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


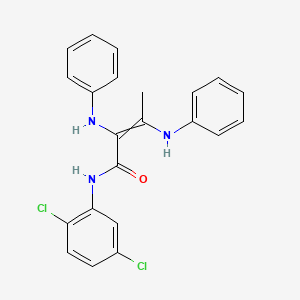
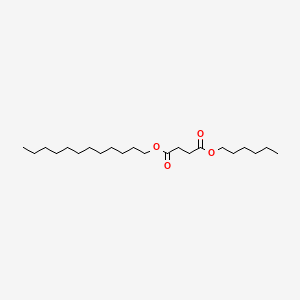
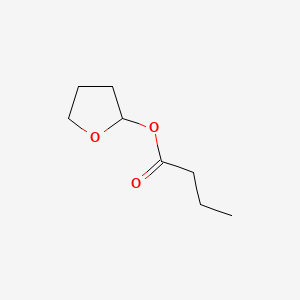
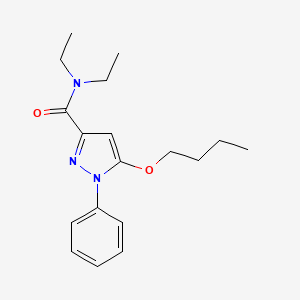

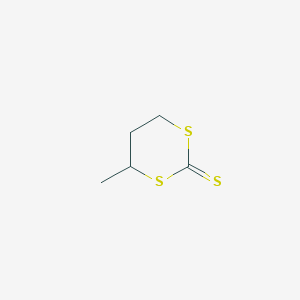
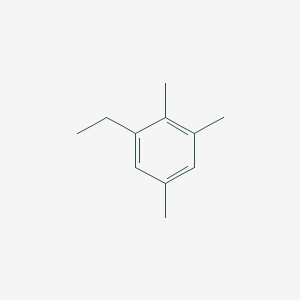
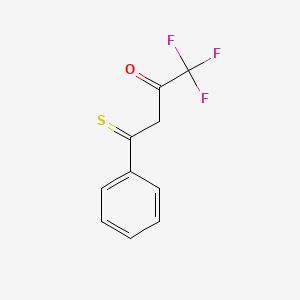
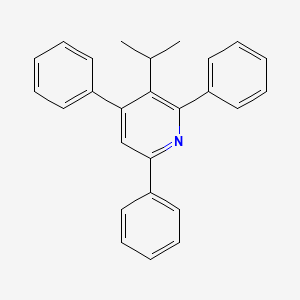
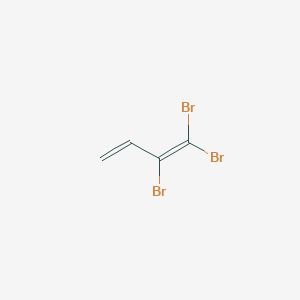
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
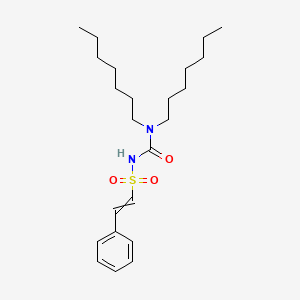
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
